![molecular formula C18H26N4O5 · HCl B613028 Dpp-IV-IN-2 CAS No. 136259-18-2](/img/structure/B613028.png)
Dpp-IV-IN-2
Overview
Description
“Dpp-IV-IN-2” is an inhibitor of both dipeptidyl peptidase IV (DPIV) and DP8/9 . It has IC50s of 0.1 and 0.95 μM, respectively .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, studies have reported the preparation and identification of novel DPP-IV inhibitory peptides through two-stage chromatographic purification, peptidomic analysis, screening, and validation .
Molecular Structure Analysis
The molecular structure analysis of “this compound” was not directly found. However, studies have used molecular docking and simulation to analyze the interaction of DPP-IV inhibitors from a molecular perspective .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, studies have evaluated the in vitro inhibitory properties of DPP-IV inhibitors .
Scientific Research Applications
Glycemic Regulation and Diabetes Management
- Dipeptidyl-peptidase IV (DPP-IV) inhibitors like Dpp-IV-IN-2 are significant in diabetes management. They work by preventing the inactivation of gut-derived hormones crucial in glycemic regulation, thus effectively managing type 2 diabetes. Hydrolysates of protein from various food sources have shown potential in inhibiting DPP-IV enzyme activity, which warrants further research to evaluate their effectiveness as functional food ingredients for glycemic control (Lacroix & Li-Chan, 2016).
Enhancement of Incretin Hormones
- DPP-IV inhibitors like this compound enhance the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are important prandial stimulators of insulin secretion and play a role in regulating blood glucose control. Clinical trials have shown the efficacy and tolerability of DPP-IV inhibitors in managing hyperglycaemia in type 2 diabetes without causing weight gain or hypoglycaemia (Green, Flatt, & Bailey, 2006).
Potential in Functional Foods and Nutraceuticals
- Several studies suggest that DPP-IV inhibitory peptides derived from food sources, such as β-lactoglobulin from whey protein concentrate, could be beneficial in managing type 2 diabetes. This highlights the potential of using DPP-IV inhibitors in developing functional foods or nutraceuticals aimed at diabetes management (Silveira, Martínez-Maqueda, Recio, & Hernández-Ledesma, 2013).
Role in Glucose Homeostasis
- DPP-IV has a critical role in glucose homeostasis. It is involved in the degradation of incretin hormones, which regulate insulin release and blood glucose levels. The inhibition of DPP-IV thus represents a significant approach for the treatment of type 2 diabetes, as evidenced in various in vitro and animal studies, and is being explored further in human subjects (Drucker, 2003).
Mechanism of Action
Target of Action
DPP-IV-IN-2, also known as (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate or h-lys[z(4-no2)]-pyrrolidide, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts its actions through an anchored transmembrane molecule and a soluble circulating protein .
Mode of Action
this compound inhibits the DPP-4 enzyme, which prolongs the action of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones increase insulin secretion and decrease glucagon secretion, which also decreases hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, which plays a crucial role in glucose homeostasis . The incretin hormones GLP-1 and GIP are released in response to nutrient ingestion and stimulate insulin secretion. By inhibiting DPP-4, this compound prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .
Result of Action
The inhibition of DPP-4 by this compound results in increased levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and decreased hepatic glucose production . This ultimately leads to a reduction in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Safety and Hazards
Future Directions
The future of DPP-IV inhibitors like “Dpp-IV-IN-2” is being discussed in the context of type 2 diabetes management. Although they present an excellent safety profile, they lack the cardiorenal benefits and weight-loss effects of the newer antidiabetic agents . Future research should clarify the reasons behind the contradictory findings between human and animal studies on cardiorenal effects of the class and identify subgroups of patients who would derive most benefit with DPP-IV inhibitor treatment .
properties
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCRZHYWLSPQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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